molecular formula C17H27N3O2 B7630329 1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea

1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea

Cat. No. B7630329
M. Wt: 305.4 g/mol
InChI Key: TWLQHCRYGWHSIZ-UHFFFAOYSA-N
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Description

1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, which is an endocannabinoid that regulates pain, mood, and appetite. By inhibiting FAAH, URB597 can increase anandamide levels in the body, leading to potential therapeutic benefits.

Mechanism of Action

1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea works by inhibiting FAAH, which is responsible for breaking down anandamide. By inhibiting FAAH, 1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea can increase anandamide levels in the body. Anandamide is an endocannabinoid that binds to the same receptors as THC, the active ingredient in marijuana. Increased anandamide levels can lead to potential therapeutic benefits, such as pain relief and improved mood.
Biochemical and Physiological Effects:
1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea has been shown to increase anandamide levels in the body, leading to potential therapeutic benefits. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in treating addiction, as increased anandamide levels can reduce drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One advantage of 1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea is that it is a potent inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are several potential future directions for research on 1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea. One area of interest is its potential use in treating pain, anxiety, and depression in humans. Another area of interest is its potential use in treating addiction. Additionally, there is interest in developing more potent and selective FAAH inhibitors that could have even greater therapeutic potential.

Synthesis Methods

1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea can be synthesized using a multi-step process. The first step involves the reaction of 2-chloroethylmorpholine with 4-bromobenzophenone to form 1-(2-morpholin-4-ylphenyl)ethanone. This intermediate is then reacted with 1-methyl-1,2,3,4-tetrahydroisoquinoline to form the final product, 1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea.

Scientific Research Applications

1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in treating addiction, as increased anandamide levels can reduce drug-seeking behavior.

properties

IUPAC Name

1-methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-13(2)19(4)17(21)18-14(3)15-7-5-6-8-16(15)20-9-11-22-12-10-20/h5-8,13-14H,9-12H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLQHCRYGWHSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)NC(C)C1=CC=CC=C1N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea

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